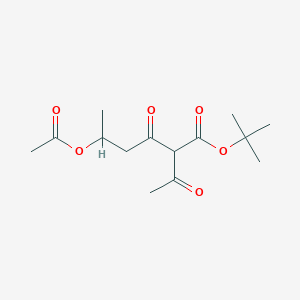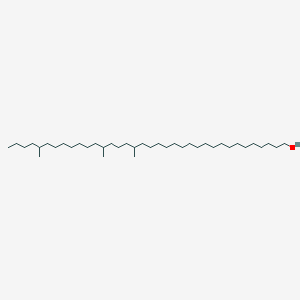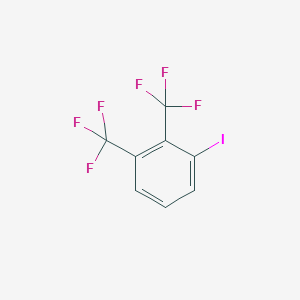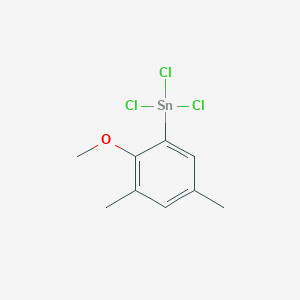
9H-Fluoren-9-yl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-9-yl selenocyanate is an organoselenium compound that features a fluorene backbone with a selenocyanate functional group attached at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-yl selenocyanate typically involves the reaction of 9H-fluoren-9-yl chloride with potassium selenocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of selenoxide derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenol compounds.
Substitution: Various substituted fluorene derivatives, depending on the nucleophile used.
Scientific Research Applications
9H-Fluoren-9-yl selenocyanate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-yl selenocyanate involves the interaction of the selenocyanate group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
- 9H-Fluoren-9-yl isocyanate
- 9H-Fluoren-9-yl methanol
- 9H-Fluoren-9-yl chloride
Comparison:
- 9H-Fluoren-9-yl isocyanate: Similar in structure but contains an isocyanate group instead of a selenocyanate group. It is used in different synthetic applications and has distinct reactivity.
- 9H-Fluoren-9-yl methanol: Contains a hydroxyl group at the 9-position, making it more hydrophilic and suitable for different types of chemical reactions.
- 9H-Fluoren-9-yl chloride: A precursor for the synthesis of various 9-substituted fluorene derivatives, including 9H-Fluoren-9-yl selenocyanate.
The unique presence of the selenocyanate group in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
114263-69-3 |
|---|---|
Molecular Formula |
C14H9NSe |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
9H-fluoren-9-yl selenocyanate |
InChI |
InChI=1S/C14H9NSe/c15-9-16-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H |
InChI Key |
HMKWPDGXDBSYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)



![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)


![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)


